Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)-
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Overview
Description
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- is a complex organic compound characterized by its unique structure, which includes an azo group (-N=N-) and an acetyloxy group (-OCOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- typically involves the diazotization of aniline derivatives followed by azo coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- involves its interaction with molecular targets through its azo and acetyloxy groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Similar in structure but lacks the acetyloxy group.
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: Contains a methyl group instead of an acetyloxy group.
Benzenamine, N,N-dimethyl-4-[(3-methylphenyl)azo]-: Similar structure with a different substitution pattern.
Uniqueness
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- is unique due to the presence of both the azo and acetyloxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar counterparts.
Biological Activity
Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)-, also known by its chemical identifier 338416-23-2, is an azo compound characterized by its unique structural features that include an acetoxy group and a methyl group attached to the nitrogen atom. Azo compounds are known for their diverse applications in dyes, pharmaceuticals, and as potential therapeutic agents. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, toxicological profiles, and potential therapeutic applications.
Chemical Structure
The molecular formula of Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- is C16H17N3O. The presence of the azo group (-N=N-) is significant as it often influences the biological activity of such compounds.
1. Antimicrobial Properties
Research has indicated that various azo compounds exhibit antimicrobial activity. A study evaluating a series of azo derivatives found that certain modifications could enhance their efficacy against bacterial strains. While specific data on Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- is limited, the structural similarities suggest potential antimicrobial effects.
Compound | Activity | Reference |
---|---|---|
Azo Compound A | Moderate | |
Azo Compound B | Strong | |
Benzenamine Derivative | Potential |
2. Cytotoxic Effects
Azo compounds have been studied for their cytotoxic effects on cancer cell lines. For instance, studies have shown that certain azo derivatives can induce apoptosis in cancer cells. The mechanism often involves oxidative stress and DNA damage. Although direct studies on the specific compound are sparse, related compounds have demonstrated significant cytotoxicity.
3. Genotoxicity and Carcinogenicity
Azo compounds are frequently scrutinized for their genotoxic potential. The International Agency for Research on Cancer (IARC) has classified several azo dyes as potentially carcinogenic due to their ability to form aromatic amines upon metabolic activation. This raises concerns regarding the safety of Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- in long-term exposure scenarios.
Case Study 1: Azo Compound Toxicity Assessment
In a comprehensive toxicity assessment conducted by Health Canada, various azo compounds were evaluated for their health effects. The study highlighted that exposure to certain azo dyes could lead to hematological effects and carcinogenic outcomes. While Benzenamine, N-(acetyloxy)-N-methyl-4-((4-methylphenyl)azo)- was not specifically mentioned, its structural classification places it within a group of compounds with similar health risks .
Case Study 2: Pharmacological Evaluation
A recent pharmacological evaluation of novel azo compounds investigated their potential as tyrosinase inhibitors. The study demonstrated that modifications in the azo structure could significantly enhance inhibitory activity against tyrosinase, an enzyme involved in melanin production . This suggests a possible therapeutic application for skin disorders such as hyperpigmentation.
Research Findings
Recent studies have focused on synthesizing and characterizing new azo compounds with enhanced biological activities. For example:
- Synthesis Techniques : Various synthetic methods including diazotization and coupling reactions have been employed to create novel azo derivatives with improved properties.
- Biological Assays : In vitro assays have shown promising results for some synthesized derivatives in terms of antimicrobial and cytotoxic activities.
Properties
CAS No. |
67371-64-6 |
---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[N-methyl-4-[(4-methylphenyl)diazenyl]anilino] acetate |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-6-14(7-5-12)17-18-15-8-10-16(11-9-15)19(3)21-13(2)20/h4-11H,1-3H3 |
InChI Key |
XUXUUIACMATMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C |
Origin of Product |
United States |
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